REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:19]=1)[O:6][CH:7]1[CH2:16][CH2:15][C:10]2(OCC[O:11]2)[CH2:9][CH2:8]1.O>C(O)(=O)C>[F:1][C:2]([F:20])([F:21])[C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:19]=1)[O:6][CH:7]1[CH2:16][CH2:15][C:10](=[O:11])[CH2:9][CH2:8]1
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Name
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8-(3-trifluoromethylphenoxy)-1,4-dioxaspiro[4.5]decane
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Quantity
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7.6 g
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Type
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reactant
|
Smiles
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FC(C=1C=C(OC2CCC3(OCCO3)CC2)C=CC1)(F)F
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Name
|
|
Quantity
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25 mL
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
This compound was prepared in a manner analogous to that of Step D of Example 2
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Name
|
|
Type
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product
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Smiles
|
FC(C=1C=C(OC2CCC(CC2)=O)C=CC1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |